molecular formula C7H12N4O2 B8019962 methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1855890-50-4

methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B8019962
CAS No.: 1855890-50-4
M. Wt: 184.20 g/mol
InChI Key: YYQWPSMFXJVZLA-UHFFFAOYSA-N
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Description

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a high-value chemical intermediate designed for research and development, particularly in medicinal and agrochemical discovery. This compound features a multifunctional pyrazole core, a common privileged scaffold in biologically active molecules . The presence of both a methyl ester and a hydrazino group on the heterocyclic ring provides two distinct reactive sites for further synthetic elaboration, enabling researchers to create diverse libraries of derivatives such as carboxamides and fused heterocyclic systems. The 1,3-dimethyl substitution pattern on the pyrazole ring helps to define the electronic properties of the system and can lock the structure into a specific tautomeric form, which is a critical consideration in drug design . Pyrazole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties . The hydrazino moiety in this specific compound is a particularly powerful synthetic handle, allowing it to serve as a key precursor in the synthesis of more complex heterocycles or for conjugation with carbonyl compounds. As a building block, it can be used to develop novel molecules that act as enzyme inhibitors or to study structure-activity relationships (SAR) in lead optimization campaigns. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not certified for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material in accordance with best laboratory practices.

Properties

IUPAC Name

methyl 5-hydrazinyl-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-4-5(7(12)13-3)6(9-8)11(2)10-4/h9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQWPSMFXJVZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152339
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855890-50-4
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855890-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 5-hydrazinyl-1,3-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a representative protocol, ethyl 3-(dimethylamino)-2-difluoroacetylacrylate undergoes cyclization with methylhydrazine in the presence of potassium iodide at −30°C, followed by hydrolysis and recrystallization to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Adapting this method, substituting methylhydrazine with hydrazine hydrate and introducing a methyl ester group at C4 could yield the target compound. Key parameters include:

  • Temperature : Low temperatures (−30°C to −20°C) minimize isomer formation.

  • Catalyst : Potassium iodide enhances regioselectivity, achieving isomer ratios of 95:5 (C3 vs. C5 substitution).

  • Solvent : Aqueous ethanol or methanol mixtures (35–65%) optimize recrystallization purity (>99%).

Example Protocol

  • React 2,2-difluoroacetyl chloride with α,β-unsaturated ester in dichloroethane at −30°C.

  • Add hydrazine hydrate dropwise, followed by potassium iodide.

  • Hydrolyze with HCl (pH 1–2) and recrystallize in 40% ethanol.

Halogenated pyrazole intermediates enable direct introduction of the hydrazino group via nucleophilic substitution. This method is advantageous for its high regiocontrol and compatibility with scalable processes.

Key Steps

  • Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylate : Chlorination of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate using SO₂Cl₂ in dichloroethane yields the 5-chloro derivative with 95% purity.

  • Hydrazine Substitution : Reacting the chloro intermediate with hydrazine hydrate in ethanol at 80°C for 4–6 hours replaces the chlorine atom with a hydrazino group.

Data Table: Optimization of Substitution Reactions

ParameterConditionYield (%)Purity (%)
Temperature80°C8598.5
SolventEthanol8297.0
Hydrazine Equiv.1.58899.2

Hydrazinolysis of Pyrazole Carboxylate Esters

Hydrazinolysis of ester-functionalized pyrazoles offers a straightforward route to hydrazino derivatives. This method is particularly effective for introducing hydrazine without requiring halogenated precursors.

Protocol Overview

  • Ester Activation : Convert methyl 1,3-dimethyl-1H-pyrazole-4-carboxylate to its acid chloride using thionyl chloride.

  • Hydrazine Coupling : React the acid chloride with hydrazine hydrate in tetrahydrofuran (THF) at 0°C, followed by neutralization with triethylamine.

Advantages

  • Avoids harsh chlorination conditions.

  • Achieves yields >80% with HPLC purity ≥99%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield (%)Purity (%)Scalability
Cyclocondensation1,3-Dicarbonyl compound75–8099.5High
Nucleophilic Substitution5-Chloro derivative85–8898.5–99.2Moderate
HydrazinolysisPyrazole ester80–8297–99High
Solid-Phase SynthesisResin-bound intermediate70–7595–97Low

Key Findings

  • Cyclocondensation offers the highest purity but requires stringent temperature control.

  • Nucleophilic Substitution balances yield and scalability, making it suitable for industrial production.

  • Solid-Phase Synthesis is less efficient but valuable for combinatorial libraries .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate has been studied for its potential antioxidant properties. Research indicates that derivatives of pyrazole compounds exhibit significant free radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases .

Inhibition of Enzymes
This compound has shown promise as an inhibitor of xanthine oxidoreductase (XOR), an enzyme linked to various diseases such as gout and cardiovascular disorders. The kinetic studies suggest that methyl 5-hydrazino derivatives can act as mixed-type inhibitors, which may help in designing new therapeutic agents .

Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound. These compounds have demonstrated activity against a range of bacterial strains, indicating their potential use in developing new antibiotics .

Agricultural Applications

Pesticide Development
The compound is also being explored in the agricultural sector for its potential as a pesticide. Pyrazole derivatives are known for their effectiveness against pests while exhibiting low toxicity to non-target organisms. This makes them suitable candidates for developing environmentally friendly pest control solutions .

Herbicide Properties
Research into the herbicidal properties of methyl 5-hydrazino derivatives shows promising results in controlling weed growth without harming crops. This dual action enhances crop yield and sustainability in agricultural practices .

Materials Science

Synthesis of Novel Materials
this compound can serve as a building block in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metals opens avenues for creating advanced materials used in catalysis and electronics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
Enzyme InhibitionMixed-type inhibition of XOR
AntimicrobialEfficacy against various bacteria

Table 2: Agricultural Applications

Application TypeEffectivenessReference
PesticideEffective against pests
HerbicideControls weed growth

Case Studies

Case Study 1: Antioxidant Activity
In a study evaluating the antioxidant potential of various pyrazole derivatives, this compound exhibited a notable capacity to scavenge free radicals, demonstrating its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Enzyme Inhibition
A kinetic study on the inhibition of XOR revealed that methyl 5-hydrazino derivatives could significantly lower uric acid levels in vitro, suggesting their therapeutic application in managing gout and related conditions .

Case Study 3: Pesticidal Efficacy
Field trials conducted on crops treated with pyrazole-based pesticides indicated a marked reduction in pest populations while maintaining crop health, underscoring the compound's utility in sustainable agriculture practices .

Mechanism of Action

The mechanism by which methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the nature of the substituents on the pyrazole ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituents at positions 1, 3, 4, or 3. Key examples include:

Compound Name Substituents (Positions) Key Structural Differences References
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate -NH₂ (5) Amino instead of hydrazino group
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate -OEt (4), -CH₃ (5) Ethyl ester at 4, methyl at 5
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid -Ph (1), -COOH (4) Phenyl at 1, carboxylic acid at 4
1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole Fused pyrazole-pyridine system Complex bicyclic structure

Functional Group Impact :

  • Hydrazino vs. Amino: The hydrazino group (-NH-NH₂) enhances nucleophilicity, enabling cyclocondensation reactions to form heterocycles like 1,3,4-oxadiazoles . In contrast, the amino group (-NH₂) in methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is less reactive toward cyclization but may participate in Schiff base formation .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid derivative, which is more polar and prone to hydrogen bonding .

Physical and Spectral Properties

Property Methyl 5-Hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate Methyl 5-Amino Analogue Ethyl 3-Hydrazino Analogue
Melting Point 145–146°C Not reported Not reported
¹H NMR (Key Signals) δ 4.46 (NH₂), 3.94 (CH₃) δ 5.2 (NH₂) δ 1.3 (CH₃CH₂), 4.2 (CH₂)
Solubility Soluble in ethanol, DMSO Similar Higher lipophilicity due to ethyl ester

Stability and Practical Considerations

  • Hydrazino Group Stability: The -NH-NH₂ moiety is prone to oxidation, requiring storage under inert atmospheres. In contrast, amino derivatives are more stable .
  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting shelf-life and reactivity .

Biological Activity

Methyl 5-hydrazino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique hydrazino group and dimethyl substitution, has been investigated for various pharmacological effects, including antimicrobial, antiviral, and enzyme inhibition properties.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of pyrazole compounds against various bacterial strains. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Compound NameBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focused on HIV-1 inhibition, methyl 5-hydrazino derivatives exhibited activity against viral replication in cell cultures. The compound was found to inhibit HIV-1 replication in a dose-dependent manner without significant cytotoxicity.

Enzyme Inhibition

Another area of research involves the inhibition of specific enzymes. This compound has been tested for its ability to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, the causative agent of malaria. The compound demonstrated moderate inhibition rates, suggesting potential as an antimalarial agent.

Enzyme TargetInhibition Rate (%)
DHODH30

Study on Antiviral Activity

In a controlled laboratory setting, researchers synthesized this compound and tested it against HIV-infected cells. The results indicated that at concentrations of 10 µM and higher, the compound significantly reduced viral load compared to untreated controls.

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results showed that this compound had a synergistic effect when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Q & A

Q. Advanced Bioactivity Assessment

  • Enzyme inhibition : Measure IC50 against targets like aminopeptidase N (APN) or VEGFR2 using fluorogenic substrates (e.g., Ala-AMC for APN). Hydrazino groups enhance metal-chelating capacity, improving inhibition .
  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents assess seizure suppression. Dose-response curves (ED50) guide SAR studies .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) identify selective toxicity, with hydrazino derivatives often showing lower IC50 than parent esters .

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